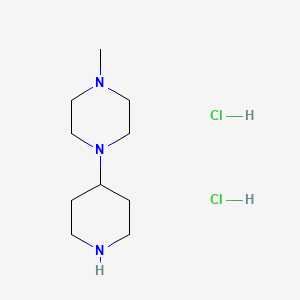

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHNHKVVVWTQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, with the CAS number 1219979-73-3, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both a piperidine and a methylpiperazine moiety, makes it a versatile intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1219979-73-3 | [4][5][6][7] |

| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [4][7] |

| Molecular Weight | 256.22 g/mol | [4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Room Temperature, Inert atmosphere, Dry | [1] |

| Purity | ≥95% | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established patent literature.[8]

Experimental Protocol

Step 1: Synthesis of the Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine)

-

Into a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.

-

Add a suitable solvent (Solvent A) and a base.

-

Stir the mixture to ensure homogeneity.

-

Add a reducing agent to the mixture in batches.

-

Heat the reaction mixture and maintain it at a constant temperature for a specified period.

-

After the reaction is complete, filter the mixture to remove any insoluble substances.

-

Evaporate the filtrate to remove Solvent A.

-

Add water and a second solvent (Solvent B) to extract the product.

-

Evaporate Solvent B to obtain the intermediate compound.

Step 2: Synthesis of this compound

-

Dissolve the intermediate compound (e.g., 19.94 g) in methanol (e.g., 150 ml) in a four-port flask.[8]

-

At room temperature, add a saturated solution of hydrogen chloride in methanol (e.g., 50 ml) dropwise.[8]

-

Stir the mixture at room temperature for approximately 2 hours, during which a white solid will precipitate.[8]

-

Filter the precipitate and wash the filter cake with anhydrous methanol.[8]

-

Dry the solid at 50°C to yield this compound (e.g., 17 g).[8]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Application in Drug Development: Synthesis of Brigatinib

1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, a potent ALK inhibitor used in cancer therapy.[3][9] The following section outlines its role in the Brigatinib synthesis pathway.

Brigatinib Synthesis Pathway

-

Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine.[10]

-

Reduction: The nitro group of the resulting compound is reduced via palladium-carbon catalyzed hydrogenation to yield 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline.[10][11]

-

Final Coupling: This aniline derivative is then reacted with an appropriate pyrimidine derivative to form the final Brigatinib molecule.[10]

Brigatinib Synthesis Pathway Diagram

Caption: Role of the compound in Brigatinib synthesis.

Potential Application in Receptor Binding Studies

General Radioligand Receptor Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the sigma-1 receptor.[12][13][14]

-

Preparation of Materials:

-

Prepare a membrane fraction from a tissue or cell line expressing the target receptor.

-

Select a suitable radioligand with known high affinity and specificity for the receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12][13]

-

Prepare a series of dilutions of the test compound.

-

Prepare assay buffer (e.g., Tris-HCl).

-

-

Assay Procedure:

-

In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation.

-

Generalized Receptor Binding Assay Workflowdot

References

- 1. biosynce.com [biosynce.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1219979-73-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. parchem.com [parchem.com]

- 7. amadischem.com [amadischem.com]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 11. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Technical Guide: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications in drug development.

Core Compound Data

This compound is a piperazine derivative recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 256.22 g/mol | [1] |

| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [1] |

| CAS Number | 1219979-73-3 | [1] |

| Appearance | White to off-white solid | |

| Purity | >95% | |

| Storage | Inert atmosphere, Room Temperature |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methodologies.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which is used in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound.

Chemical Properties

This compound is a white to off-white solid powder.[2] It is soluble in water and organic solvents.[3] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. While extensive experimental data for the dihydrochloride salt is not publicly available, the properties of the free base and related salts provide some insight.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₃Cl₂N₃ | [2] |

| Molecular Weight | 256.22 g/mol | Calculated |

| CAS Number | 1219979-73-3 | [2] |

| Appearance | White to off-white solid | [2][4] |

| Purity | ≥95% to ≥98% | [3] |

| Solubility | Soluble in water | [3] |

| Melting Point | Data not available for dihydrochloride salt. (Free base: 52-57 °C) | [5] |

| Boiling Point | Data not available | |

| Storage | Inert atmosphere, Room Temperature | [4] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from N-methylpiperazine and N-Boc-piperidin-4-one.[6]

Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine

-

To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.

-

Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).

-

Stir the mixture to ensure homogeneity.

-

Add a reducing agent (e.g., sodium borohydride) in portions to the mixture.

-

The reaction is typically carried out at a controlled temperature (e.g., 10-100 °C) and monitored for completion.

-

Upon completion, the reaction mixture is worked up by filtering any insoluble materials and removing the solvent. The intermediate product, N-Boc-1-methyl-4-(4-piperidyl)piperazine, is then extracted.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the intermediate compound from Step 1 in methanol.

-

Slowly add a saturated solution of hydrogen chloride in methanol at room temperature.

-

Stir the mixture for a period (e.g., 2 hours), during which a white solid will precipitate.

-

The precipitate, this compound, is collected by filtration.

-

The filter cake is washed with anhydrous methanol and dried.

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Use in the Synthesis of Brigatinib

1-Methyl-4-(4-piperidyl)piperazine is a key fragment in the multi-step synthesis of Brigatinib. A patent describes a method where 1-methyl-4-(4-piperidyl)piperazine is reacted with 2-nitro-5-fluorobenzene methyl ether in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.[7] This intermediate then undergoes further reactions, including reduction of the nitro group and subsequent coupling with a pyrimidine derivative, to yield Brigatinib.[7]

Biological Context and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound has direct biological activity or interacts with specific signaling pathways. Its primary role in a biological context is as a precursor to more complex and pharmacologically active molecules.[2]

The end-product, Brigatinib, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and also shows activity against epidermal growth factor receptor (EGFR).[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase.[9] This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.

Brigatinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling proteins.[1][8] Key downstream pathways inhibited by Brigatinib include:

-

STAT3 Pathway: Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[8]

-

AKT Pathway: By blocking the PI3K/AKT pathway, Brigatinib can induce apoptosis.[8]

-

ERK1/2 Pathway: Inhibition of the MAPK/ERK pathway curtails cell proliferation and growth.[8]

-

S6 Ribosomal Protein: Downregulation of S6 phosphorylation, a component of the mTOR pathway, leads to the inhibition of protein synthesis and cell growth.[8]

The following diagram illustrates the ALK signaling pathway and the point of inhibition by Brigatinib.

Caption: The role of this compound as a precursor to Brigatinib, which inhibits the ALK signaling pathway.

Safety Information

This compound may cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in synthetic organic and medicinal chemistry. While it does not appear to have direct biological activity, its role in the synthesis of potent therapeutics like Brigatinib makes it a compound of significant interest to the drug development community. Further research into its physicochemical properties would be beneficial for optimizing its use in synthetic processes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynce.com [biosynce.com]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]

- 5. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of various pharmaceutical agents, most notably the atypical antipsychotic drug aripiprazole.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant involvement in neuropharmacology through the lens of aripiprazole's mechanism of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 1-methyl-4-(4-piperidyl)piperazine. The structure consists of a piperidine ring linked at the 4-position to a piperazine ring, which is in turn substituted with a methyl group at the 1-position. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.

Physicochemical Data

Quantitative data for 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt are summarized in the table below. It is important to note that while some experimental data is available for the free base, specific experimental values for the dihydrochloride salt are less commonly reported in publicly available literature.

| Property | Value | Form | Source |

| Molecular Formula | C₁₀H₂₃Cl₂N₃ | Dihydrochloride | [3] |

| Molecular Weight | 256.22 g/mol | Dihydrochloride | |

| CAS Number | 1219979-73-3 | Dihydrochloride | [3] |

| Appearance | White to off-white solid | Dihydrochloride | |

| Melting Point | 52-57 °C | Free Base | [4][5] |

| Solubility | Soluble in water | Dihydrochloride | [6] |

| pKa (Predicted) | 10.27 ± 0.10 | Free Base | |

| Assay (GC) | ≥98.0% | Free Base | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on methodologies described in the patent literature.[7][8]

Synthesis Workflow

References

- 1. Piperazine dihydrochloride [webbook.nist.gov]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. H27408.03 [thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]

Unraveling the Functional Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Review of Available Data

For Immediate Release

Shanghai, China – December 30, 2025 – An extensive review of scientific literature and chemical databases reveals that 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is predominantly characterized as a key chemical intermediate in the synthesis of various pharmaceutical agents rather than a pharmacologically active compound with a well-defined mechanism of action. While its structural motifs, the piperazine and piperidine rings, are common pharmacophores in centrally active drugs, specific data on the binding affinities, potency, and signal transduction pathways for this particular molecule are not publicly available.

Core Understanding: A Precursor Molecule

This compound serves as a crucial building block in the multi-step synthesis of more complex drugs. Notably, it is a documented intermediate in the production of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, and has been associated with the synthesis of antipsychotic agents like Melperone and Aripiprazole. Its utility in the creation of compounds targeting neurological disorders suggests that its core structure has the potential for central nervous system (CNS) activity.

Inferred Biological Relevance from Structural Analogs

The piperazine and piperidine moieties are integral to a vast array of CNS-active compounds, frequently interacting with dopaminergic and serotonergic receptors. Numerous studies on various 1,4-disubstituted piperazine and 4-substituted piperidine derivatives demonstrate a wide range of affinities and functional activities at these receptors. This suggests a potential for this compound to interact with these systems; however, without direct experimental evidence, any such interaction remains speculative. The substitution at the N1 position of the piperazine ring and the linkage to the piperidine ring will critically influence its pharmacological profile.

The Search for Quantitative Pharmacological Data

A thorough investigation for quantitative data, including receptor binding affinities (Kᵢ), and functional assay metrics (EC₅₀ or IC₅₀ values) for this compound at various CNS targets, did not yield any specific results. Scientific literature primarily focuses on its synthetic utility. The absence of such data precludes the construction of a detailed mechanism of action, the compilation of comparative data tables, and the generation of signaling pathway diagrams.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a standard preclinical pharmacological workflow would be necessary. The following diagram outlines a logical progression of experiments that would be required to characterize its activity.

Caption: A logical workflow for the pharmacological characterization of a novel compound.

Conclusion

The Synthetic Cornerstone: A Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. While not extensively characterized for its own direct biological activity in publicly available literature, its principal value lies in its role as a key intermediate and versatile building block in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of therapeutics, particularly those targeting the central nervous system (CNS). The broader context of the neuropharmacological potential of the piperazine scaffold, of which this compound is a member, will also be explored.

Chemical and Physical Properties

This compound is a white to off-white solid, typically supplied with a purity of 95% or greater.[1][2] Its dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for various applications in research and synthesis.[3]

| Property | Value | Source |

| CAS Number | 1219979-73-3 | [2] |

| Molecular Formula | C10H23Cl2N3 | [2] |

| Molecular Weight | 256.22 g/mol | Calculated |

| Appearance | White to off-white solid | [1][4] |

| Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][4] |

| Solubility | Soluble in water | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a reductive amination process followed by salt formation. A general method, based on patent literature, is outlined below.[5]

Step 1: Reductive Amination

-

To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.[5]

-

Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).[5]

-

Stir the mixture to ensure homogeneity.[5]

-

Introduce a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in portions. The reaction is typically carried out at room temperature.[5]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the intermediate product, 1-methyl-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine.

Step 2: Deprotection and Salt Formation

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as methanol.[5]

-

Add a saturated solution of hydrogen chloride in methanol dropwise to the solution.[5]

-

Stir the mixture at room temperature for several hours, during which a white solid, the dihydrochloride salt, will precipitate.[5]

-

Collect the solid product by filtration.

-

Wash the filter cake with a suitable solvent (e.g., anhydrous methanol) and dry under vacuum to yield this compound.[5]

Applications in Drug Development

The primary utility of this compound is as a precursor in the synthesis of more complex molecules with therapeutic applications.[2] Its bifunctional nature, possessing both a piperidine and a piperazine ring, makes it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery.

Notable applications include its use as a key intermediate in the synthesis of:

-

Brigatinib: An anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer.[2]

-

Antidepressants and Antipsychotics: The piperazine moiety is a common feature in many CNS-active drugs, and this compound serves as a building block for novel therapeutics in this area.[1]

-

Neuropharmacological Research: It is used to synthesize compounds for studying neurotransmitter systems, which can aid in the development of treatments for conditions like depression and anxiety.[6]

The Piperazine Scaffold in Neuropharmacology

While specific biological data for this compound is limited, the broader class of piperazine derivatives is well-documented for its diverse activities within the central nervous system.[7][8] The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[9]

Piperazine derivatives are known to interact with various neurotransmitter receptors, including:

-

Serotonin (5-HT) Receptors: Many piperazine-containing compounds exhibit affinity for various serotonin receptor subtypes, acting as agonists or antagonists.[9][10] This interaction is crucial for the mechanism of action of many antidepressants and anxiolytics.

-

Dopamine (DA) Receptors: Modulation of dopaminergic pathways is another key feature of some piperazine derivatives, which is relevant for antipsychotic medications.[11][12]

-

Norepinephrine (NE) Transporters: Some derivatives can inhibit the reuptake of norepinephrine, a mechanism also associated with antidepressant effects.[13]

The structural versatility of the piperazine ring allows for the fine-tuning of receptor affinity and selectivity through chemical modifications, making it a cornerstone in the design of CNS-targeted drugs.[7]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its direct biological effects are not extensively documented, its value as a versatile synthetic intermediate is well-established. Its role in the construction of complex molecules, including approved drugs and novel research compounds, underscores its importance in the drug discovery and development pipeline. The prevalence of the piperazine scaffold in neuropharmacology suggests that derivatives of this compound will continue to be a fertile ground for the discovery of new therapeutics for a range of CNS disorders.

References

- 1. biosynce.com [biosynce.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem [benchchem.com]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical compound used in the synthesis of various pharmaceutical agents, including antidepressants and antipsychotic drugs.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | Source |

| CAS Number | 1219979-73-3 | [1] |

| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [1] |

| Molecular Weight | 256.22 g/mol | [1] |

| Appearance | Solid, white powder | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Hazard Identification and Toxicological Information

While this compound is considered relatively safe under normal usage conditions, it is not without hazards.[1] It is crucial to note that the chemical, physical, and toxicological properties of the similar trihydrochloride salt have not been thoroughly investigated, indicating a lack of comprehensive data.

Potential Health Effects:

-

Irritation: May cause irritation to the eyes, skin, and mucous membranes.[1]

-

Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.

-

Respiratory Irritation: Inhalation may cause respiratory irritation.

Quantitative Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not readily available in the public domain. One safety data sheet for the trihydrochloride form explicitly states that the toxicological properties have not been thoroughly investigated. For the related compound Piperazine Dihydrochloride, the acute oral LD50 in rats is 4900 mg/kg, though this should be used as a rough reference only.[2]

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] Using a chemical fume hood is recommended, especially when working with the powdered form to avoid dust inhalation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use. |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary. |

| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |

General Hygiene Practices

-

Avoid direct contact with the compound.[1]

-

Do not inhale dust or vapor.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage

-

Store in a dry and well-ventilated place.[1]

-

Keep the container tightly closed.

-

Store under an inert atmosphere at room temperature.[1]

-

Inappropriate storage conditions may lead to the production of toxic gases.[1]

Disposal

-

Dispose of waste in accordance with applicable local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In case of accidental exposure or spillage, follow these emergency procedures immediately.

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visual Guides

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol

Caption: Emergency response procedures for different types of exposure to the compound.

References

Technical Guide: Solubility Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3), a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and furnishes a detailed, generalized experimental protocol for its precise determination.

Data Presentation: Qualitative Solubility

Publicly available information on the solubility of this compound is qualitative. The data is summarized in the table below. For context, information on the corresponding free base, 1-Methyl-4-(4-piperidyl)piperazine, is also included.

| Compound | Solvent | Solubility Description | Citation |

| This compound | Water | Soluble | [1] |

| Organic Solvents | Soluble | [1] | |

| 1-Methyl-4-(4-piperidyl)piperazine (Free Base) | Water | Soluble | [2] |

It is important to note that hydrochloride salts of piperazine derivatives are generally characterized by their good solubility in aqueous solutions.[3][4]

Experimental Protocols: Determining Equilibrium Solubility

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a well-established and reliable approach.[3] The following protocol is a generalized procedure for determining the equilibrium solubility of this compound in a specified solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

-

Equilibration: Securely seal the vials and place them in an orbital shaker with the temperature set to the desired experimental condition (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To further ensure the removal of undissolved particles, centrifuge the vials at a high speed.[3]

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticulates.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates a typical synthesis pathway for this compound, as described in the patent literature.[5] This process involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection and salt formation.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the isothermal shake-flask method for determining the equilibrium solubility of a compound.

References

- 1. biosynce.com [biosynce.com]

- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Technical Guide: Spectral Analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis, notably for the anticancer drug Brigatinib. Due to the limited availability of public domain raw spectral data for the dihydrochloride salt, this guide presents data for the closely related free base, 1-(1-Methyl-4-piperidinyl)piperazine, and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Chemical Structure

IUPAC Name: 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride Molecular Formula: C₁₀H₂₃Cl₂N₃ CAS Number: 1219979-73-3

Mass Spectrometry (MS) Data

Mass spectrometry of the free base, 1-(1-Methyl-4-piperidinyl)piperazine, provides critical information about its molecular weight and fragmentation pattern. The dihydrochloride salt would be expected to show a molecular ion corresponding to the free base upon ionization.

Table 1: Summary of GC-MS Fragmentation Data for 1-(1-Methyl-4-piperidinyl)piperazine (Free Base)

| Fragment | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| Top Peak | 97 | High |

| 2nd Highest | 96 | Medium |

| 3rd Highest | 43 | Low |

Data sourced from PubChem CID 566324 for the free base, 1-(1-Methyl-4-piperidinyl)piperazine. The top peak at m/z 97 likely corresponds to a fragment of the piperidine ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for piperazine derivatives like this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 to 64 scans for good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range for all protons (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

4.2. Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows. Note that for the dihydrochloride salt, a derivatization step to the free base or the use of a soft ionization technique like Electrospray Ionization (ESI) with a direct infusion or LC-MS setup might be more appropriate.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane. For the dihydrochloride salt, neutralization to the free base may be necessary for GC-MS analysis.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

-

MS Detection:

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common technique for GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Logical workflow for NMR and MS spectral analysis.

Caption: Experimental workflow for spectral data acquisition.

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This document details the synthetic pathways for its preparation, including detailed experimental protocols. It also collates available physicochemical and spectroscopic data for the compound and its precursors. While direct biological activity and specific signaling pathways for this intermediate are not extensively documented, this guide discusses the broader pharmacological context of piperazine-containing compounds and the mechanism of action of Brigatinib, the active pharmaceutical ingredient it is used to synthesize.

Introduction

1-Methyl-4-(4-piperidyl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine moiety. Its dihydrochloride salt is a stable, solid form that is crucial in the pharmaceutical industry, most notably as a registered starting material for the synthesis of Brigatinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of this intermediate is a critical step in the overall manufacturing process of Brigatinib, and a thorough understanding of its synthesis and characterization is essential for drug development professionals. This guide aims to consolidate the available technical information on this compound to support research and development in this field.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

| Property | 1-Methyl-4-(4-piperidyl)piperazine | This compound |

| CAS Number | 53617-36-0 | 1219979-73-3 |

| Molecular Formula | C₁₀H₂₁N₃ | C₁₀H₂₃Cl₂N₃ |

| Molecular Weight | 183.29 g/mol | 256.22 g/mol |

| Appearance | White to cream or orange powder/solid[1] | White powder |

| Melting Point | 52-57 °C[1] | Not available |

| Solubility | Soluble in water | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from N-methylpiperazine and a protected form of 4-piperidone. The general synthetic workflow is illustrated in the diagram below.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine (Intermediate)

This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.

-

Materials:

-

N-methylpiperazine

-

N-Boc-4-piperidone

-

Solvent (e.g., Dichloromethane, Methanol)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)

-

Base (e.g., Triethylamine)

-

-

Procedure:

-

N-Boc-4-piperidone and N-methylpiperazine are dissolved in a suitable solvent in a reaction vessel.

-

A base is added to the mixture, which is then stirred to ensure homogeneity.

-

The reducing agent is added portion-wise to the mixture.

-

The reaction is stirred at a controlled temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude intermediate.

-

The crude product may be purified further by column chromatography.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

-

Materials:

-

N-Boc-1-methyl-4-(4-piperidyl)piperazine (from Step 1)

-

Methanol

-

Saturated solution of hydrogen chloride (HCl) in methanol

-

-

Procedure:

-

The intermediate from Step 1 is dissolved in methanol in a four-neck flask.

-

A saturated solution of HCl in methanol is added dropwise to the stirred solution at room temperature.

-

The mixture is stirred for a specified period (e.g., 2 hours), during which a white solid precipitates.

-

The precipitate is collected by filtration.

-

The filter cake is washed with anhydrous methanol.

-

The solid is dried under vacuum at a controlled temperature (e.g., 50°C) to yield the final product, this compound.[2]

-

Quantitative Data

| Reactant | Product | Yield | Reference |

| N-Boc-1-methyl-4-(4-piperidyl)piperazine (6.8 g) | This compound | 5.9 g | [2] |

| N-Boc-1-methyl-4-(4-piperidyl)piperazine (19.94 g) | This compound | 17 g | [2] |

Characterization and Spectroscopic Data

Table 2: Spectroscopic Data

| Technique | Data Type | Description |

| ¹H NMR | Predicted/Referenced | Expected signals would include those for the methyl group, and the methylene protons of the piperidine and piperazine rings. |

| ¹³C NMR | Predicted/Referenced | Expected signals would correspond to the methyl carbon and the distinct methylene carbons of the two heterocyclic rings. |

| Mass Spec. | Predicted/Referenced | The molecular ion peak (M+) would be expected at m/z 183.1735 for the free base. |

| FTIR | Predicted/Referenced | Key absorbances would be expected for C-H stretching and N-H bending vibrations. |

Biological Context and Applications

Role as a Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key building block in the synthesis of Brigatinib. The workflow for this subsequent synthesis is outlined below.

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has gained prominence primarily as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its significant application in drug development, most notably as a key intermediate in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. While its utility as a synthetic precursor is well-documented, public domain literature lacks substantial data on its intrinsic biological activity, positioning it as a specialized chemical for synthesis rather than a direct subject of pharmacological research.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [3] |

| Molecular Weight | 256.22 g/mol | [3] |

| CAS Number | 1219979-73-3 | [3] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥97% | [4] |

| Storage Temperature | 2-8°C | [4] |

| InChI Key | VJHNHKVVVWTQHQ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in patent literature.[1] The general approach involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]

- 3. amadischem.com [amadischem.com]

- 4. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery with Diverse Therapeutic Targets

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Multi-targeted Kinase Inhibitor | Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [1][2][3] |

| Various | Various | 0.06 - 0.16 | [1][2][3] | ||

| Arylpiperazine | Thiazolinylphenyl-piperazine (Comp. 21-23) | LNCaP | Prostate Cancer | Strong Cytotoxicity | [4] |

| Quinoxalinyl-piperazine (Comp. 30) | Multiple | Breast, Skin, Pancreas, Cervix | Potent Growth Inhibition | [4] | |

| Vindoline Conjugate | [4-(trifluoromethyl)benzyl]piperazine conjugate (Comp. 23) | MDA-MB-468 | Breast Cancer | 1.00 | [5] |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate (Comp. 25) | HOP-92 | Non-small Cell Lung Cancer | 1.35 | [5] | |

| Alepterolic Acid Derivative | Arylformyl piperazinyl derivative (Comp. 3n) | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 | [6] |

Key Signaling Pathways in Cancer

Several critical signaling pathways are targeted by anticancer piperazine derivatives. A prominent example involves the simultaneous inhibition of the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of caspase-dependent apoptosis.[1][2][3]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of piperazine derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The piperazine scaffold is a key component in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. These derivatives often exhibit high affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[7][8]

Quantitative Data: Receptor Binding Affinities

The following table presents the binding affinities (Ki in nM) of selected piperazine derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.

| Compound Class | Derivative | Target Receptor | Ki (nM) | Reference |

| Arylpiperazine | 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8a) | 5-HT7 | 6.69 | [9] |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8b) | 5-HT1A | 3.77 | [9] | |

| Coumarin-piperazine | Compound 25 | D2 | 1.4 ± 0.16 | [10] |

| Compound 25 | D3 | 4.8 ± 0.6 | [10] | |

| Compound 25 | 5-HT1A | 0.012 ± 0.001 | [10] | |

| Compound 26 | 5-HT2A | 0.3 ± 0.03 | [10] | |

| Indole Derivative | (-)-10e | D3 | 0.57 | [11] |

Key Signaling Pathways in CNS Disorders

The therapeutic effects of many CNS-active piperazine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. For instance, agonism at the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant effects.

Experimental Protocol: Radioligand Binding Assay

This protocol describes the determination of the binding affinity of piperazine derivatives for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)

-

Unlabeled ligand (for non-specific binding determination)

-

Piperazine derivative stock solution (in DMSO)

-

Assay buffer

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order: assay buffer, radiolabeled ligand, test compound at various concentrations (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and the cell membrane preparation.

-

Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

III. Antimicrobial Activity: Combating Infectious Diseases

Piperazine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected piperazine derivatives, quantified by their minimum inhibitory concentration (MIC) values.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiadiazole-piperazine | Compound 6c | E. coli | 8 | [12] |

| Compound 4, 6c, 6d | S. aureus | 16 | [12] | |

| Compound 6d, 7b | B. subtilis | 16 | [12] | |

| Fluoroquinolone-piperazine | Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [13] |

| Novel Piperazine Molecules | Compound 308 | MRSA | 2 | [14] |

| Compound 327 | S. aureus | 4 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of piperazine derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Piperazine derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the piperazine derivative in MHB to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. The examples provided in this guide highlight the diverse therapeutic targets of piperazine derivatives in oncology, neuroscience, and infectious diseases. The quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the design and development of novel piperazine-based therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for advancing these promising compounds from the laboratory to the clinic.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. ijcmas.com [ijcmas.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants, antipsychotics like aripiprazole, and the targeted cancer therapy, Brigatinib.[1][2] The described methodology is based on a two-step process involving reductive amination followed by deprotection and salt formation, designed to be efficient and scalable for research and development purposes.

Introduction

This compound is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[3] Its structural motif is a key component in a variety of biologically active molecules. The synthesis of this compound is a critical step in the production of numerous drug candidates and approved medicines. The protocol outlined herein describes a common and effective synthetic route commencing with the reductive amination of N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone).[4][5] This is followed by the removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1219979-73-3 | [2] |

| Molecular Formula | C10H23Cl2N3 | [2] |

| Molecular Weight | 256.22 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥98.0% (GC) | [2][3] |

| Solubility | Soluble in water | [5] |

| Storage | Store at 2 - 8 °C | [3] |

Synthesis Workflow

The synthesis of this compound can be conceptually divided into two main stages: the formation of the Boc-protected intermediate and its subsequent conversion to the final dihydrochloride salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate (Intermediate)

This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-piperidone | 199.26 | 10.0 g | 0.050 |

| N-Methylpiperazine | 100.16 | 6.0 g | 0.060 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Sodium Triacetoxyborohydride | 211.94 | 12.7 g | 0.060 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (10.0 g, 0.050 mol) in dichloromethane (150 mL) at 0 °C, add N-methylpiperazine (6.0 g, 0.060 mol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (12.7 g, 0.060 mol) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to 0 °C.

-

Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound (Final Product)

This step involves the deprotection of the Boc group and the formation of the dihydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Intermediate from Step 1 | 283.42 | ~14.1 g | ~0.050 |

| Methanol | - | 100 mL | - |

| Saturated HCl in Methanol | - | 100 mL | - |

| Anhydrous Methanol (for washing) | - | As needed | - |

Procedure:

-

Dissolve the crude intermediate from Step 1 in methanol (100 mL).

-

At room temperature, add a saturated solution of hydrogen chloride in methanol (100 mL) dropwise to the stirred solution.

-

Stir the mixture at room temperature for 2 hours, during which a white solid is expected to precipitate.[4]

-

Filter the precipitated solid and wash the filter cake with anhydrous methanol.

-

Dry the solid at 50°C under vacuum to obtain this compound.[4]

Expected Yield and Purity

| Step | Product | Theoretical Yield | Actual Yield | Purity (GC) |

| 1 | Boc-protected Intermediate | ~14.1 g | Variable | >95% |

| 2 | Dihydrochloride Salt | ~12.8 g | ~11.8 g (based on 5.9g from 6.8g intermediate)[4] | >98% |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction with sodium triacetoxyborohydride can be vigorous; add it slowly and maintain the recommended temperature.

-

Concentrated hydrochloric acid and its methanolic solution are corrosive and should be handled with extreme care.

-

This compound may be irritating to the eyes, skin, and mucous membranes.[1]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the synthesis process.

Caption: Logical flow diagram of the synthesis and quality control steps.

References

Synthesis Protocol for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the production of various pharmaceutical compounds, including antidepressants and antipsychotic drugs.[1] The protocol is based on a two-step synthetic route involving reductive amination followed by deprotection and salt formation.

I. Overview

This compound (CAS 1219979-73-3) is a valuable building block in medicinal chemistry and drug development.[2] It serves as a crucial intermediate in the synthesis of several notable drugs, such as aripiprazole and melberone.[1] The synthesis method outlined below is a common and effective approach, utilizing a reductive amination reaction between N-Boc-4-piperidinone and N-methylpiperazine, followed by the removal of the Boc protecting group and subsequent conversion to the dihydrochloride salt.[3][4]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Step | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield | Purity | Reference |

| Reductive Amination | N-Boc-4-piperidinone | N-methylpiperazine | Sodium triacetoxyborohydride | Dichloromethane | 60% | >95% | [3] |

| Deprotection & Salt Formation | Boc-protected intermediate | Hydrochloric acid | N/A | Methanol | High | >98% | [2][4] |

III. Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Step 1: Reductive Amination - Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.[3]

-

Addition of Amine: Add N-methylpiperazine to the cooled solution.[3]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]

-

Work-up:

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the reaction mixture back to 0 °C.[3]

-

Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate it under reduced pressure to obtain the crude intermediate.[3]

-

Step 2: Deprotection and Salt Formation - Synthesis of this compound

-

Dissolution: Dissolve the crude intermediate from Step 1 in methanol (50 mL).[4]

-

Acidification: At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise to the solution.[4]

-

Reaction & Precipitation: Stir the mixture at room temperature for 2 hours. A white solid is expected to precipitate.[4]

-

Isolation:

IV. Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for HPLC-UV Analysis of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of piperazine and its derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its related compounds are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Therefore, robust and reliable analytical methods are essential for quality control, ensuring the purity and safety of final drug products.

Principle of Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential distribution of the analytes between a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with less polar compounds being retained longer on the column. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.